molecular formula C13H15FN2O2 B13056991 ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B13056991
M. Wt: 250.27 g/mol
InChI Key: DHTFJAFPZBGEKP-NSHDSACASA-N
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Description

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and sustainability, as they allow the combination of multiple starting materials in a single step to form complex molecules . One common method involves the reaction of 1H-indole-3-carbaldehyde with ethyl isocyanoacetate and an amine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent reduction and energy-efficient processes, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate, also known as a derivative of tryptophan, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its unique structure, which includes an indole moiety and a fluorine atom, contributing to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H15FN2O2
  • Molecular Weight : 250.27 g/mol
  • CAS Number : 351928

The presence of the fluorine atom in the indole structure enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines, particularly Caco-2 colorectal adenocarcinoma cells. The results indicated a dose-dependent response with IC50 values suggesting substantial cytotoxicity at concentrations around 100 µM .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)>100
Caco-2 (Colorectal)39.8
MCF-7 (Breast)45.0

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against drug-resistant strains of Candida species. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida auris16 µg/mL

3. Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell proliferation and induced apoptosis, particularly in Caco-2 cells, highlighting its selective anticancer activity .
  • Antimicrobial Resistance : Another study focused on its efficacy against drug-resistant bacterial strains, showing that this compound could serve as a potential lead compound for developing new antimicrobial agents targeting resistant pathogens .

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1

InChI Key

DHTFJAFPZBGEKP-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N

Origin of Product

United States

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